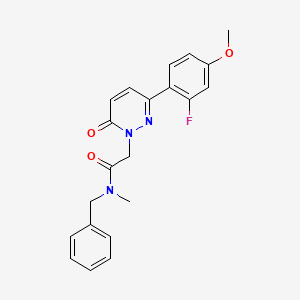

N-benzyl-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide

Description

N-benzyl-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide is a pyridazinone derivative characterized by a 2-fluoro-4-methoxyphenyl substituent at the pyridazinone ring’s 3-position and an N-benzyl-N-methylacetamide side chain. Pyridazinones are recognized for their diverse pharmacological activities, including monoamine oxidase (MAO) inhibition, anti-inflammatory, and analgesic effects . The fluorine and methoxy groups on the phenyl ring likely enhance electronic and steric interactions with biological targets, while the N-methylacetamide moiety may improve metabolic stability compared to non-methylated analogs .

Properties

Molecular Formula |

C21H20FN3O3 |

|---|---|

Molecular Weight |

381.4 g/mol |

IUPAC Name |

N-benzyl-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-methylacetamide |

InChI |

InChI=1S/C21H20FN3O3/c1-24(13-15-6-4-3-5-7-15)21(27)14-25-20(26)11-10-19(23-25)17-9-8-16(28-2)12-18(17)22/h3-12H,13-14H2,1-2H3 |

InChI Key |

FIBNGTGUDHFBFI-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)OC)F |

Origin of Product |

United States |

Biological Activity

N-benzyl-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a phosphodiesterase 4 (PDE4) inhibitor and its anticancer properties. This article reviews its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

- Benzyl Group : Enhances lipophilicity and potential interactions with biological targets.

- Pyridazinone Moiety : Central to its biological activity.

- Fluorinated and Methoxy Substituents : These groups are known to influence the compound's pharmacokinetics and biological interactions.

Molecular Formula and Weight

- Molecular Formula : C21H20FN3O3

- Molecular Weight : 381.4 g/mol

1. PDE4 Inhibition

This compound has been identified as a significant inhibitor of PDE4, an enzyme implicated in various inflammatory processes. PDE4 inhibitors are particularly useful in treating conditions such as:

- Asthma

- Chronic Obstructive Pulmonary Disease (COPD)

The inhibition of PDE4 leads to increased levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in modulating inflammatory responses.

2. Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity, similar to other pyridazinone derivatives. The mechanisms through which it may exert these effects include:

- Induction of apoptosis in cancer cells.

- Inhibition of tumor growth.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

Synthesis of the Compound

The synthesis involves multiple steps that require careful control of reaction conditions to ensure high yield and purity. The general synthetic route includes:

- Formation of the pyridazinone core.

- Introduction of the benzyl and acetamide groups.

- Addition of fluorinated and methoxy substituents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Features

The table below compares the molecular formulas, weights, and substituents of the target compound and its analogs:

Substituent Effects on Bioactivity

- Fluorine vs. Chlorine : The target compound’s 2-fluoro-4-methoxyphenyl group may offer enhanced metabolic stability and target binding compared to the 2-chlorophenyl analog (MW 367.8, ). Fluorine’s smaller atomic radius and electronegativity likely reduce steric hindrance and improve interactions with hydrophobic enzyme pockets.

- N-Methylation: The N-methyl group in the target compound and its 2-chlorophenyl analog () may reduce oxidative metabolism, prolonging half-life compared to non-methylated analogs like the N-phenyl derivative (MW 353.35, ).

Pharmacological Potential

- MAO Inhibition: Pyridazinone derivatives with benzylpiperidine side chains (e.g., S3 in ) exhibit MAO-B inhibitory activity, hinting that the target’s N-benzyl group may confer similar properties.

- Anti-Inflammatory Activity : Analogs with electron-withdrawing groups (e.g., fluorine, chlorine) show improved anti-inflammatory effects compared to methoxy or furan-substituted derivatives .

Preparation Methods

Alkylation of Pyridazinone

Reaction of the pyridazinone with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB) in acetone yields the ethyl ester intermediate.

| Condition | Value |

|---|---|

| Molar Ratio (Pyridazinone:Bromoester) | 1:1.2 |

| Reaction Time | 12–16 hours |

| Yield | 71–85% |

Amide Coupling

The ester intermediate undergoes aminolysis with N-methylbenzylamine. Activation via EDC/HOBt in anhydrous dichloromethane (DCM) at 0°C minimizes racemization. Post-reaction purification via column chromatography (CHCl₃/MeOH, 9:1) achieves >95% purity.

Optimization Strategies

Microwave-Assisted Synthesis

Microwave irradiation (135°C, 15 minutes) reduces reaction times for amide formation, improving yields by 10–15% compared to conventional heating.

Catalytic Enhancements

-

Lewis Acids: ZnCl₂ or BF₃·Et₂O accelerates cyclocondensation.

-

Phase-Transfer Catalysts: TBAB enhances alkylation efficiency.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Conventional Cyclization | 68 | 92 | Cost-effective |

| Microwave-Assisted | 83 | 95 | Time-efficient |

| Catalytic Fluorination | 78 | 97 | High regioselectivity |

Challenges and Mitigation

Side Reactions

Q & A

How can researchers optimize the synthesis of N-benzyl-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide to improve yield and purity?

Answer:

Optimization involves systematic adjustments to reaction parameters. For pyridazinone derivatives, substituting halogenated intermediates (e.g., 3-chloro-4-fluoronitrobenzene) under alkaline conditions can enhance regioselectivity . Catalysts like HCl or H₂SO₄ in ethanol or acetic acid improve condensation efficiency . Purification via High-Performance Liquid Chromatography (HPLC) with gradient elution ensures high purity (>95%), while recrystallization in ethanol removes byproducts . Monitoring reaction progress with Thin-Layer Chromatography (TLC) reduces incomplete conversions.

What strategies are effective for elucidating the structure-activity relationships (SAR) of pyridazinone derivatives like this compound?

Answer:

SAR studies require iterative modifications to substituents. For example:

- Fluorophenyl vs. chlorophenyl groups : Compare binding affinity using surface plasmon resonance (SPR) .

- Methoxy positioning : Synthesize analogs with 3-methoxy or 4-methoxy substituents and test inhibition of cyclooxygenase-2 (COX-2) in vitro .

Dose-response curves (IC₅₀) and molecular dynamics simulations (e.g., GROMACS) identify critical interactions with targets like kinases or GPCRs .

Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 438.18) .

- HPLC-PDA : Detects impurities (<0.5%) using a C18 column (λ = 254 nm) .

- X-ray crystallography : Resolves stereochemistry for chiral centers .

How can molecular docking studies be designed to predict the biological targets of this compound?

Answer:

- Target selection : Prioritize receptors with pyridazinone-binding pockets (e.g., PDE4, EGFR) using PharmMapper or SwissTargetPrediction .

- Docking software : AutoDock Vina or Schrödinger Maestro with OPLS4 force field .

- Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values. Mutagenesis studies (e.g., alanine scanning) confirm critical binding residues .

What are the key considerations for selecting reaction solvents and catalysts in the synthesis of such compounds?

Answer:

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution, while ethanol minimizes side reactions in reductions .

- Catalysts : Lewis acids (e.g., ZnCl₂) accelerate cyclization, and Pd/C (10% w/w) enables hydrogenolysis of protecting groups .

- Temperature : Maintain 60–80°C for exothermic steps (e.g., nitro reductions) to prevent decomposition .

How can researchers resolve contradictions in biological activity data across different assays for this compound?

Answer:

- Assay standardization : Normalize cell viability data using ATP-based assays (CellTiter-Glo) alongside flow cytometry .

- Orthogonal assays : Confirm COX-2 inhibition via ELISA and Western blot .

- Statistical analysis : Apply Bland-Altman plots to quantify inter-assay variability .

What steps are involved in the multi-step synthesis of this compound?

Answer:

Substitution : React 2-fluoro-4-methoxyphenylboronic acid with 6-chloropyridazinone under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃) .

Benzylation : Treat with N-methylbenzylamine in DMF at 100°C for 12 hours .

Acetylation : Add acetyl chloride in dichloromethane (0°C, 2 hours) .

Work-up : Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography (hexane:EtOAc 3:1) .

What in vitro models are appropriate for assessing the neuroprotective potential of this compound?

Answer:

- SH-SY5Y cells : Expose to H₂O₂-induced oxidative stress; measure viability via MTT assay .

- Primary neurons : Use glutamate excitotoxicity models and quantify apoptosis (caspase-3/7 activity) .

- Blood-brain barrier (BBB) penetration : Assess permeability using a PAMPA-BBB model (Pe > 4.0 × 10⁻⁶ cm/s) .

How to determine solubility and stability under various conditions for this compound?

Answer:

- Solubility : Shake-flask method in PBS (pH 7.4), SIF (pH 6.8), and SGF (pH 1.2) at 37°C for 24 hours; quantify via UV-Vis (λ_max = 280 nm) .

- Stability : Incubate in liver microsomes (1 mg/mL) for 60 minutes; analyze metabolites using LC-MS/MS .

- Photostability : Expose to UV light (365 nm) and monitor degradation by HPLC .

What metabolic profiling approaches are used to identify degradation products?

Answer:

- In vitro metabolism : Incubate with human liver microsomes (HLMs) + NADPH; extract metabolites with acetonitrile .

- LC-HRMS : Acquire data in positive/negative ion modes (Orbitrap, resolution = 70,000); annotate using Compound Discoverer .

- CYP inhibition assays : Identify CYP isoforms (3A4, 2D6) via fluorometric screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.